Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan-2-ylcarbonyl group, the construction of the tetrahydroquinoxalin-2-yl moiety, and the final coupling with ethyl 4-aminobenzoate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminobenzoate
- Furan-2-carboxylic acid
- 1,2,3,4-Tetrahydroquinoxaline
Uniqueness
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate (CAS Number: 1219332-42-9) is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O6. The compound features a furan ring and a tetrahydroquinoxaline moiety, which are known to contribute to various biological activities.
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related compounds demonstrated significant inhibition of tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models. The mechanism involved apoptosis induction and antioxidant activity that mitigated oxidative stress in cancer cells .
Case Studies
A study involving a structurally similar compound showed that EAC-bearing mice treated with the compound exhibited a 100% reduction in tumor cell viability compared to controls. The treatment also resulted in improved liver and kidney function without notable toxicity .
Antioxidant Activity
The antioxidant capacity of this compound is another critical aspect of its biological profile. Compounds with similar structures have been shown to enhance total antioxidant capacity in vivo. This effect is crucial for protecting cells from oxidative damage associated with cancer progression and other diseases.
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O6/c1-2-32-24(31)15-9-11-16(12-10-15)25-21(28)14-19-22(29)26-17-6-3-4-7-18(17)27(19)23(30)20-8-5-13-33-20/h3-13,19H,2,14H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
OVZYGJTUROGQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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